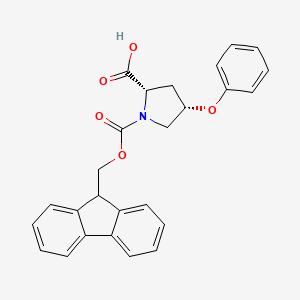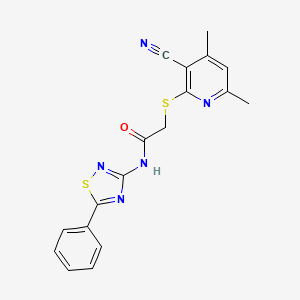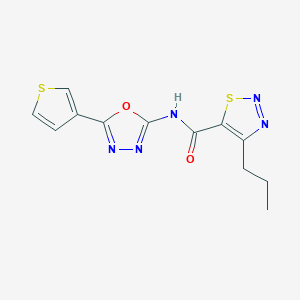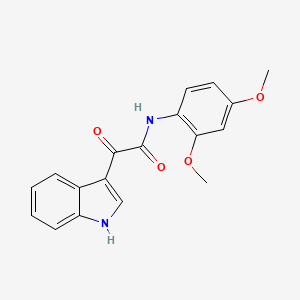![molecular formula C20H17N5O B2771265 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421491-58-8](/img/structure/B2771265.png)
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5O and its molecular weight is 343.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The recyclization products of related compounds, including N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, have been utilized for synthesizing various nitrogenous structures. This includes the synthesis of substituted pyrrolo[2,1-h]purin-4-ones, their thione analogs, and diazaphosphinine derivatives (Chumachenko, Brovarets, & Shablykin, 2013).
Antimicrobial Activity
- New quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole have shown significant antimicrobial activity, including antibacterial and antifungal effects. Specific compounds demonstrated broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).
Guanidine Derivatives
- Guanidine derivatives of related chemical structures have been synthesized, with their structures confirmed through spectroscopy and elemental analysis. These compounds have potential applications in various chemical reactions and medicinal chemistry (Balewski & Kornicka, 2021).
Environmentally Benign Synthesis
- Catalyst-free synthesis methods have been developed for fused tricyclic compounds related to the queried chemical, such as benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides. These methods offer an environmentally friendly approach to creating these compounds (Shaabani et al., 2014).
Crystal Packing Analysis
- Studies on related compounds, like ethyl derivatives of imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine, have provided insights into crystal packing stabilized by intermolecular interactions. This is crucial for understanding the solid-state chemistry of these compounds (Deng et al., 2010).
Rearrangements and Precursors Synthesis
- Research has focused on rearrangements of isoxazolines to pyrrolo[1,2-e]imidazol-6-ols, which are precursors for dihydro-1H-pyrrole derivatives. This highlights the compound's role in the synthesis of new chemical entities (Coşkun & Çetin, 2009).
Cytotoxicity Testing
- Novel imidazole derivatives have undergone cytotoxicity testing, indicating potential use in cancer research. Specific compounds have shown inhibitory effects on human cancer cell lines (Balewski et al., 2020).
Electrochemical Evaluation
- Electrochemical studies of imidazo[4,5-d]pyrrolo[3,2-f][1,3]diazepine derivatives, closely related to the queried compound, have been conducted. This is relevant for understanding their potential bioreduction properties (Zaki et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is WDR5 , a chromatin-regulatory scaffold protein . WDR5 is overexpressed in various cancers and is a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
Mode of Action
The compound interacts with the WIN site within WDR5 . It binds to this site, leading to changes in the protein’s function
Biochemical Pathways
The compound affects the pathways involving WDR5, a key player in chromatin remodeling .
Pharmacokinetics
The compound was designed using a structure-based approach, which typically aims to optimize adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has demonstrated micromolar cellular activity against an AML-leukemia cell line . This suggests that it can effectively penetrate cells and exert its effects at the molecular level .
Action Environment
The compound’s structure, which includes a fused ring system, provides stability that may be of interest with respect to electrochemical properties
Biochemische Analyse
Biochemical Properties
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide interacts with several biomolecules, including enzymes and proteins . It has been found to bind to the WIN site within WDR5, a chromatin-regulatory scaffold protein . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted biomolecules .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory action on WDR5 can lead to changes in chromatin structure and gene expression, thereby influencing cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the WIN site within WDR5, inhibiting its function and leading to changes in gene expression .
Eigenschaften
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(14-6-7-16-17(10-14)23-12-22-16)24-15-4-1-3-13(9-15)18-11-21-19-5-2-8-25(18)19/h1,3-4,6-7,9-12H,2,5,8H2,(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTAGYVDSJGOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]acetic acid](/img/structure/B2771184.png)
![N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2771185.png)
![Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771188.png)
![methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2771190.png)



![N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2771199.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)
